Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate, otherwise known as TBF-HCP-A, is an organic compound that has been studied for its potential applications in scientific research. TBF-HCP-A is a cyclopropyl azetidine, a three-membered ring containing two carbon atoms and one nitrogen atom. It is a versatile compound, with properties that make it useful for a variety of applications in the lab.
Scientific Research Applications
TBF-HCP-A has been studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which plays an important role in the nervous system. In addition, TBF-HCP-A has been studied for its potential applications in drug discovery. It has been shown to interact with a variety of proteins, making it a useful tool for studying protein-ligand interactions.
Mechanism Of Action
TBF-HCP-A acts as an inhibitor of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine. TBF-HCP-A binds to the active site of AChE and prevents it from breaking down acetylcholine, resulting in an increase in acetylcholine levels in the brain. This can lead to increased muscle contraction and improved cognitive function.
Biochemical And Physiological Effects
TBF-HCP-A has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on AChE, TBF-HCP-A has been shown to interact with a variety of proteins, including G-protein coupled receptors, tyrosine kinases, and histone deacetylases. This makes it a useful tool for studying protein-ligand interactions. In addition, TBF-HCP-A has been shown to have anti-inflammatory and anti-cancer properties.
Advantages And Limitations For Lab Experiments
TBF-HCP-A has a variety of advantages for lab experiments. It is easy to synthesize, is relatively stable, and is non-toxic. In addition, it is a potent inhibitor of AChE, making it a useful tool for studying the nervous system. However, TBF-HCP-A also has some limitations. It is not commercially available, so it must be synthesized in the lab. In addition, it has a short half-life, so it must be used quickly after synthesis.
Future Directions
TBF-HCP-A has a variety of potential future directions. It could be used to study the effects of AChE inhibition on the nervous system, as well as its potential applications in drug discovery. In addition, TBF-HCP-A could be used to study its anti-inflammatory and anti-cancer properties. Furthermore, TBF-HCP-A could be used to study its interactions with various proteins, including G-protein coupled receptors, tyrosine kinases, and histone deacetylases. Finally, TBF-HCP-A could be used to study its potential applications in the synthesis of other compounds.
properties
IUPAC Name |
tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO3/c1-9(2,3)16-8(14)13-6-10(12,7-13)11(15)4-5-11/h15H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIAZBZHRGVNLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2(CC2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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